molecular formula C21H24Cl2N2O3S B328520 N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-BENZYL-2,5-DICHLOROBENZENE-1-SULFONAMIDE

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-BENZYL-2,5-DICHLOROBENZENE-1-SULFONAMIDE

Cat. No.: B328520
M. Wt: 455.4 g/mol
InChI Key: AOMDLTMCIYESKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-BENZYL-2,5-DICHLOROBENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C21H24Cl2N2O3S and a molecular weight of 455.4 g/mol. This compound is known for its unique structure, which includes an azepane ring, a benzyl group, and a dichlorobenzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-BENZYL-2,5-DICHLOROBENZENE-1-SULFONAMIDE involves several steps. The primary synthetic route includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-2-oxoethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with azepane under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-BENZYL-2,5-DICHLOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-BENZYL-2,5-DICHLOROBENZENE-1-SULFONAMIDE is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-BENZYL-2,5-DICHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-BENZYL-2,5-DICHLOROBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

  • N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide
  • N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)benzenesulfonamide
  • N-[2-(1-azepanyl)-2-oxoethyl]-3-methoxybenzenesulfonamide

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C21H24Cl2N2O3S

Molecular Weight

455.4 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C21H24Cl2N2O3S/c22-18-10-11-19(23)20(14-18)29(27,28)25(15-17-8-4-3-5-9-17)16-21(26)24-12-6-1-2-7-13-24/h3-5,8-11,14H,1-2,6-7,12-13,15-16H2

InChI Key

AOMDLTMCIYESKT-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1CCCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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